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molecular formula C10H14N4O3 B8387613 4-nitro-2-methyl-N-(beta-ureido-ethyl)aniline

4-nitro-2-methyl-N-(beta-ureido-ethyl)aniline

Cat. No. B8387613
M. Wt: 238.24 g/mol
InChI Key: DMPLUEJDKAHSRQ-UHFFFAOYSA-N
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Patent
US04008272

Procedure details

24.3 g (0.3 mole) of potassium isocyanate in solution in 75 cm3 of water is added to 57.9g (0.25 mole) of 4-nitro-2-methyl-N-(β-aminoethyl) aniline monohydrochloride in 235 cm3 of water at 60°. After keeping the reaction mixture for 15 minutes in a boiling water bath, drying yields 48 g of 4-nitro-2-methyl-N-(β-ureido-ethyl)aniline which, after recrystallization in acetic acid, melts at 186° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
57.9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[K+].Cl.[N+:6]([C:9]1[CH:18]=[CH:17][C:12]([NH:13][CH2:14][CH2:15][NH2:16])=[C:11]([CH3:19])[CH:10]=1)([O-:8])=[O:7]>O>[N+:6]([C:9]1[CH:18]=[CH:17][C:12]([NH:13][CH2:14][CH2:15][NH:16][C:2]([NH2:1])=[O:3])=[C:11]([CH3:19])[CH:10]=1)([O-:8])=[O:7] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
[N-]=C=O.[K+]
Name
Quantity
57.9 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC(=C(NCCN)C=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
235 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(NCCNC(=O)N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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